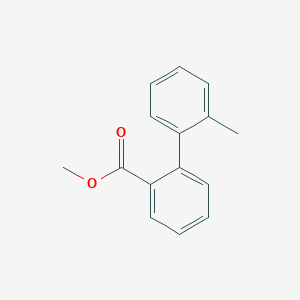

Methyl 2-(2-methylphenyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(2-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFOMARCXDOJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362680 | |

| Record name | Methyl 2-(2-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188943-06-8 | |

| Record name | Methyl 2-(2-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Methylphenyl Benzoate and Analogous Biphenyl Esters

Esterification Reactions for the Benzoate (B1203000) Ester Formation

The final step in the synthesis of methyl 2-(2-methylphenyl)benzoate is typically the formation of the methyl ester from the corresponding carboxylic acid. This transformation can be achieved through several reliable methods.

Direct Esterification Approaches from 2-(2-methylphenyl)benzoic Acid and Methanol (B129727)

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. youtube.com This acid-catalyzed reaction involves heating the carboxylic acid, in this case, 2-(2-methylphenyl)benzoic acid, with an excess of methanol. youtube.com The reaction is an equilibrium process, and to drive it towards the product, a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid is typically used. youtube.comyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com The nucleophilic oxygen of methanol then attacks this activated carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, methyl 2-(2-methylphenyl)benzoate, and regenerates the acid catalyst. youtube.com

To maximize the yield, the equilibrium can be shifted to the right by using a large excess of methanol or by removing the water as it is formed, in accordance with Le Châtelier's principle. tcu.edu While effective, this method can require harsh conditions and long reaction times. researchgate.net

Transesterification Strategies for Methyl Benzoate Derivatives

Transesterification is another viable strategy for the synthesis of methyl 2-(2-methylphenyl)benzoate, involving the conversion of a different ester of 2-(2-methylphenyl)benzoic acid into the methyl ester. ucla.edu This process is also an equilibrium reaction and can be catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide). ucla.edumasterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification. Under basic conditions, a strong nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻), directly attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group to form the new methyl ester. masterorganicchemistry.com To favor the formation of methyl 2-(2-methylphenyl)benzoate, methanol is often used as the solvent to drive the equilibrium. ucla.edu This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

Catalytic Systems in Ester Synthesis (e.g., Solid Acid Catalysts)

To overcome the drawbacks of homogeneous catalysts like sulfuric acid, such as corrosion, environmental pollution, and difficulty in separation, significant research has focused on the development of solid acid catalysts. researchgate.netmdpi.comcsic.es These heterogeneous catalysts offer advantages like easy recovery, reusability, and suitability for continuous flow processes. csic.esnih.gov

Various solid acids have proven effective for esterification reactions. These include ion-exchange resins, zeolites, sulfated zirconia, and niobic acid. csic.es For instance, a zirconium/titanium-based solid acid catalyst has been shown to effectively catalyze the esterification of various substituted benzoic acids with methanol. mdpi.com A study on iron-supported zirconium/titanium catalysts found that a specific composition (Fe:Zr:Ti = 2:1:1) exhibited optimal activity for methyl benzoate synthesis. mdpi.com These catalysts function as Lewis acids, activating the carbonyl group for nucleophilic attack by methanol. mdpi.com The development of magnetic-responsive solid acid catalysts, which can be easily separated from the reaction mixture using an external magnet, further enhances the practicality of these systems for industrial applications. nih.gov

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | Low cost, high activity | Corrosive, difficult to separate, environmental concerns researchgate.netmdpi.com |

| Homogeneous Base | NaOCH₃, K₂CO₃ | Effective for transesterification | Can react with acidic substrates |

| Solid Acid (Heterogeneous) | Sulfated zirconia, Zeolites, Amberlyst-15, Zr/Ti oxides | Reusable, non-corrosive, environmentally friendly, suitable for continuous flow mdpi.comcsic.es | Higher initial cost, potentially lower activity per site aiche.org |

Strategies for Constructing the Biphenyl (B1667301) Core

The formation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing the biphenyl skeleton of methyl 2-(2-methylphenyl)benzoate. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Biaryl Linkage

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for creating biaryl linkages. acs.orgsemanticscholar.org It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov For the synthesis of a precursor to methyl 2-(2-methylphenyl)benzoate, this could involve coupling 2-bromobenzoate (B1222928) with (2-methylphenyl)boronic acid or, alternatively, coupling a methyl 2-halobenzoate with an appropriate organoboron reagent. A patent describes a similar synthesis of methyl 2-(4-methylphenyl)benzoate via the coupling of methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate with p-tolylzinc bromide, catalyzed by a palladium complex. google.com The Suzuki reaction is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of its boron-containing byproducts. acs.org

Heck Reaction: The Mizoroki-Heck reaction provides an alternative route, coupling an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct biaryl systems. The reaction generally shows excellent stereoselectivity for trans products. organic-chemistry.org Although powerful, its application to the direct synthesis of sterically hindered biaryls like the 2,2'-disubstituted core of the target molecule can be challenging and may require intramolecular strategies or carefully optimized conditions. youtube.comlibretexts.org

Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide/Triflate + Arylboronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Base (e.g., K₂CO₃, Na₃PO₄) | Mild conditions, high functional group tolerance, stable and non-toxic reagents acs.orglibretexts.org |

| Heck | Aryl Halide/Triflate + Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base (e.g., Et₃N, NaOAc) | Good for vinylation, high stereoselectivity (trans), useful for intramolecular cyclizations organic-chemistry.orgyoutube.com |

Functional Group Tolerance in Biphenyl Coupling Methodologies

The Heck reaction also demonstrates a high tolerance for many functional groups. youtube.com However, the choice of phosphine (B1218219) ligands and other additives in both reactions can be crucial for achieving high chemoselectivity and avoiding side reactions, especially with sensitive substrates. researchgate.netacs.org This broad tolerance minimizes the need for protecting group strategies, streamlining the synthesis of complex molecules like methyl 2-(2-methylphenyl)benzoate and its analogs.

Advanced Functionalization and Derivatization Approaches

Advanced functionalization and derivatization of the methyl 2-(2-methylphenyl)benzoate scaffold and related biphenyl esters are crucial for tuning their physicochemical properties and exploring their potential in various applications. These strategies enable the introduction of diverse functional groups at specific positions, leading to a wide array of novel compounds.

The biphenyl framework offers multiple sites for electrophilic aromatic substitution. The directing influence of the existing substituents on the two aromatic rings governs the position of incoming electrophiles. In methyl 2-(2-methylphenyl)benzoate, the ester group on one ring and the methyl group on the other dictate the regioselectivity of substitution reactions.

Substituents on a benzene (B151609) ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgstudysmarter.co.uk Activating groups increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups decrease the reaction rate and, with the exception of halogens, direct incoming groups to the meta position. libretexts.org

In the context of biphenyl systems, the two rings can influence each other's reactivity. youtube.com For instance, in a substituted biphenyl, one ring can be considered a substituent on the other. youtube.com The nature of the substituents already present on each ring will determine where further functionalization occurs. youtube.com For example, nitration of a biphenyl with a deactivating group on one ring will preferentially occur on the other, more electron-rich ring. youtube.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -OH, -NH2, -OR, -R | Activating | Ortho, Para |

| -NO2, -CN, -COOH, -COOR, -SO3H | Deactivating | Meta |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

This table provides a general overview of the directing effects of common functional groups.

The introduction of secondary functional groups, such as a bromomethyl group, onto the biphenyl scaffold provides a versatile handle for further chemical transformations. Bromomethylation can be achieved through various methods, including the reaction of a methyl-substituted biphenyl with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. Another method involves reacting the corresponding methyl biphenyl compound with hydrogen bromide and hydrogen peroxide, which can offer high yields and selectivity. google.com This reaction is often more environmentally friendly than methods using halogenated solvents. google.com

The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. For example, it can be converted to alcohols, ethers, amines, and thiols. It can also be oxidized to a carboxylic acid or reduced to a methyl group.

A convenient method for bromomethylation uses a solution of hydrogen bromide in acetic acid with paraformaldehyde. sciencemadness.org This procedure avoids the use of gaseous and highly toxic reagents. sciencemadness.org The reaction of aromatic compounds with hydrogen bromide and formaldehyde (B43269) can lead to the formation of the corresponding benzyl (B1604629) bromide. manac-inc.co.jp

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach offers high atom economy and efficiency, making it attractive for the synthesis of diverse chemical libraries. nih.gov MCRs can be employed to build complex benzoate scaffolds by combining various building blocks in a one-pot reaction. rsc.orgfrontiersin.org

Several well-known MCRs, such as the Ugi, Biginelli, and Hantzsch reactions, can be adapted to generate highly functionalized cyclic structures. nih.govfrontiersin.org These reactions often proceed under mild conditions and can be accelerated by using aqueous micellar systems, which aligns with the principles of green chemistry. frontiersin.org The products of MCRs can serve as precursors for further derivatization, expanding the chemical space accessible from simple starting materials. rsc.org The development of consecutive MCRs, where two or more MCRs are combined, further enhances synthetic efficiency and molecular complexity. nih.gov

Implementation of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of methyl 2-(2-methylphenyl)benzoate and its analogs aims to reduce the environmental impact of chemical processes. This includes the development of catalyst-free and solvent-free reaction conditions.

Developing synthetic routes that avoid the use of catalysts, especially those based on heavy metals, is a key goal of green chemistry. In some cases, reactions can be promoted by simply heating the reactants together or by using microwave irradiation. For instance, the formation of certain C=N bonds has been achieved under mild, catalyst-free conditions using water as a co-solvent. nih.gov The synthesis of biphenyl-4-carbonyl-benzoic acid has been achieved through a solvent-free mechanochemical ball milling method. rsc.org

While the direct synthesis of methyl 2-(2-methylphenyl)benzoate without a catalyst is not widely reported, related esterification reactions have been explored under catalyst-free or metal-free conditions. For example, the synthesis of methyl benzoate has been intensified using deep eutectic solvents which can act as both a catalyst and a solvent. rsc.org

The use of organic solvents in chemical synthesis contributes significantly to chemical waste. Therefore, developing solvent-free or reduced-solvent methods is a major focus of green chemistry.

Solvent-free reactions can be carried out by grinding the solid reactants together, sometimes with the aid of a liquid or gas to initiate the reaction. As mentioned, the Friedel-Crafts acylation of biphenyl has been accomplished using a solvent-free mechanochemical ball milling technique. rsc.org In some cases, one of the reactants can act as the solvent, eliminating the need for an additional solvent.

Reactions in water are also a green alternative to organic solvents. frontiersin.org The use of surfactants can help to overcome the low solubility of organic reactants in water. frontiersin.org The direct alkylation of some aromatic compounds has been shown to proceed without a solvent, with the product mixture itself acting as a reaction medium. rsc.org

Mechanochemical Synthesis for Enhanced Efficiency and Yield

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a highly efficient and environmentally benign alternative to traditional solvent-based methods for the synthesis of various organic compounds, including biphenyl esters. This technique, often employing high-speed ball milling (HSBM), offers significant advantages such as reduced reaction times, higher yields, and the elimination of bulk solvents, aligning with the principles of green chemistry.

The application of mechanochemistry to the synthesis of biphenyl structures analogous to Methyl 2-(2-methylphenyl)benzoate has demonstrated considerable success. For instance, the synthesis of biphenyl-derived organic fluorescent materials has been achieved through palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids using a solvent-free and ligand-free ball-milling method. rsc.org This approach allows for the simple, rapid, and efficient production of these materials in moderate to good yields without the need for ligands and in the open air. rsc.org

Furthermore, mechanochemical methods have been effectively used for the synthesis of high transition temperature biphenyltetracarboxydiimide liquid crystals. mdpi.comnih.gov In a notable example, these compounds were prepared using a ball mill in a solvent-free environment, resulting in excellent yields of 95–99% within a remarkably short reaction time of 15 minutes. mdpi.com This contrasts sharply with traditional solution-phase synthesis, which typically requires prolonged heating under reflux. mdpi.com

The core principle of mechanochemical synthesis involves the generation of reactive sites and intimate mixing of reactants at the molecular level through the kinetic energy supplied by milling. This can lead to the formation of products that are difficult to obtain through conventional means and can enhance the reactivity of otherwise unreactive starting materials.

While a specific protocol for the mechanochemical synthesis of Methyl 2-(2-methylphenyl)benzoate is not extensively detailed in the reviewed literature, the established methodologies for analogous biphenyl esters and for mechanochemical esterification provide a strong foundation for its potential synthesis via this route. A plausible approach would involve the mechanochemical coupling of a suitable benzoate precursor with a phenylboronic acid derivative, analogous to the Suzuki-Miyaura coupling, or a direct mechanochemical esterification.

Research into mechanochemical esterification has shown that esters can be synthesized at room temperature under high-speed ball-milling conditions. rsc.org One such strategy involves the use of I2 and KH2PO2, affording the desired ester derivatives in yields ranging from 45% to 91% within 20 minutes of grinding. rsc.org Another approach utilizes KI and P(OEt)3, resulting in esterification products in 24% to 85% yields after 60 minutes of grinding. rsc.org These findings underscore the versatility and efficiency of mechanochemistry for ester formation.

The following table summarizes representative findings from the mechanochemical synthesis of analogous biphenyl compounds, illustrating the potential for high efficiency and yield.

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

| Biphenyltetracarboxydiimides | 3,3′,4,4′-biphenyltetracarboxylic anhydride, 4-n-alkylaniline or 4-n-alkoxyaniline | Ball Mill, 20 Hz, solvent-free | 15 min | 95-99% | mdpi.com |

| Biphenyl-derived fluorescent materials | Aryl boronic acids | Ball Mill, Pd-catalyst, solvent-free, ligand-free | Not specified | Modest to good | rsc.org |

| General Esters | Carboxylic acids, Alcohols | Ball Mill, I2/KH2PO2, room temp | 20 min | 45-91% | rsc.org |

| General Esters | Carboxylic acids, Alcohols | Ball Mill, KI/P(OEt)3, room temp | 60 min | 24-85% | rsc.org |

Elucidation of Reaction Mechanisms in the Synthesis and Transformations of Methyl 2 2 Methylphenyl Benzoate

Mechanistic Pathways of Esterification and Hydrolysis

The formation and cleavage of the ester bond in Methyl 2-(2-methylphenyl)benzoate are fundamental transformations governed by distinct mechanistic pathways.

Esterification: The synthesis of Methyl 2-(2-methylphenyl)benzoate is commonly achieved through the Fischer esterification of 2-(2-methylphenyl)benzoic acid with methanol (B129727) under acidic catalysis. researchgate.netrsc.org The mechanism is a nucleophilic acyl substitution that proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. rsc.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of methanol, to yield the final product, Methyl 2-(2-methylphenyl)benzoate, and regenerate the acid catalyst. wikipedia.org

The equilibrium of this reaction can be shifted towards the product by using an excess of methanol or by removing water as it is formed. acs.org

Hydrolysis: The reverse reaction, the hydrolysis of Methyl 2-(2-methylphenyl)benzoate to 2-(2-methylphenyl)benzoic acid and methanol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification and is initiated by the protonation of the ester's carbonyl oxygen. libretexts.org The reaction is typically performed with a large excess of water to drive the equilibrium toward the carboxylic acid and alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. acs.orgvaia.com This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and methanol. acs.org Sterically hindered esters like Methyl 2-(2-methylphenyl)benzoate can undergo quantitative saponification at elevated temperatures. For instance, studies on similarly hindered methyl benzoates show that hydrolysis can be achieved in a 2% KOH solution at temperatures between 200-300 °C.

Table 1: Hydrolysis of Sterically Hindered Methyl Benzoates in High-Temperature Water

| Compound | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| Methyl 2,4,6-trimethylbenzoate | 250 | 0.5 | 2,4,6-trimethylbenzoic acid | 20 |

| Methyl 2,4,6-trimethylbenzoate | 250 | 2.0 | 2,4,6-trimethylbenzoic acid & 1,3,5-trimethylbenzene | 53 & 20 |

| Methyl 2,4,6-trimethylbenzoate | 300 | 0.5 | 1,3,5-trimethylbenzene | 89 |

| Methyl 2,4-dimethylbenzoate | 250 | 0.5 | 2,4-dimethylbenzoic acid | 28 |

Data adapted from a study on the hydrolysis of substituted methyl benzoates in high-temperature water.

Investigation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) on Methyl 2-(2-methylphenyl)benzoate involves the replacement of a hydrogen atom on one of the aromatic rings with an electrophile. The regioselectivity of this reaction is dictated by the electronic effects of the existing substituents: the methyl group on one ring and the methyl ester group on the other. wikipedia.org

The biphenyl (B1667301) system itself generally directs incoming electrophiles to the ortho and para positions due to the activating nature of the phenyl group. youtube.com However, in Methyl 2-(2-methylphenyl)benzoate, the directing effects of the individual substituents on each ring are more pronounced.

Ring A (substituted with -COOCH3): The methyl ester group is an electron-withdrawing group and a deactivator, directing incoming electrophiles to the meta position relative to itself. youtube.comresearchgate.net

Ring B (substituted with -CH3): The methyl group is an electron-donating group and an activator, directing incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org

Therefore, electrophilic attack is more likely to occur on the more activated tolyl ring (Ring B) at the positions ortho and para to the methyl group. The reaction mechanism proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. For example, in the nitration of methyl benzoate (B1203000), the nitronium ion (NO2+) electrophile attacks the ring, and the ester group directs it to the meta position. youtube.comdntb.gov.ua

The influence of substituents on the rate of electrophilic substitution can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). wikipedia.org Electron-withdrawing groups have positive σ values and slow down the reaction, while electron-donating groups have negative σ values and speed it up. wikipedia.org

Nucleophilic Reaction Mechanisms at the Ester Carbonyl Center

The ester carbonyl carbon of Methyl 2-(2-methylphenyl)benzoate is electrophilic and susceptible to attack by nucleophiles. These reactions fall under the category of nucleophilic acyl substitution. internationaljournalssrg.org The general mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. internationaljournalssrg.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (methoxide, -OCH3). internationaljournalssrg.orgmasterorganicchemistry.com

The reactivity of the ester towards nucleophiles is influenced by the electronic nature of the substituents on the aromatic rings. Kinetic studies on related systems, such as the reaction of Y-substituted phenyl benzoates with cyanide ions, show that electron-withdrawing groups on the phenyl ring of the leaving group increase the reaction rate by stabilizing the departing phenoxide.

Table 2: Second-Order Rate Constants for the Reaction of Y-Substituted Phenyl Benzoates with Cyanide Ion

| Substituent (Y) | pKa of Y-C6H4OH | kCN- (M-1s-1) |

| 4-MeO | 10.20 | 0.00843 |

| 4-Me | 10.19 | 0.0104 |

| H | 9.95 | 0.0227 |

| 4-Cl | 9.38 | 0.0631 |

| 3-Cl | 9.02 | 0.120 |

| 4-CHO | 7.66 | 0.505 |

| 4-NO2 | 7.14 | 0.991 |

Data from a kinetic study on the reactions of Y-substituted phenyl benzoates with CN⁻ in 80 mol % H₂O/20 mol % DMSO at 25.0 °C.

Common nucleophilic reactions at the ester carbonyl center include:

Hydrolysis: As discussed in section 3.1, this involves water or hydroxide ions as nucleophiles.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. acs.org

Aminolysis: Reaction with ammonia (B1221849) or an amine yields an amide. internationaljournalssrg.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds attack the carbonyl carbon. In the case of esters, the reaction typically proceeds twice to yield a tertiary alcohol after protonation. acs.org

Radical Reaction Mechanisms in Biphenyl Functionalization

Radical reactions provide an alternative pathway for the functionalization of the biphenyl scaffold of Methyl 2-(2-methylphenyl)benzoate. These reactions typically involve the generation of a radical species that can then react with the aromatic system.

One approach is through C-H bond functionalization. Inspired by biological systems, methods have been developed for the methylation of heteroarenes using reagents that generate methyl radicals. nih.gov Similar strategies could potentially be applied to the biphenyl system, where a radical initiator abstracts a hydrogen atom from one of the rings, creating an aryl radical. This radical can then be trapped by another species to introduce a new functional group.

Another relevant area is the involvement of radical mechanisms in cross-coupling reactions used to synthesize the biphenyl core itself. While Suzuki-Miyaura coupling is generally considered to proceed through a Pd(0)/Pd(II) catalytic cycle, radical pathways can sometimes be involved, particularly in the presence of certain initiators or under specific conditions. researchgate.net These radical processes can sometimes lead to the formation of homocoupled side products. researchgate.net Understanding these radical pathways is crucial for optimizing the synthesis of biphenyls and for developing novel functionalization strategies. For example, frustrated radical pairs, which consist of two sterically hindered radicals, have been shown to activate various chemical bonds, including C-H bonds, via homolytic pathways. libretexts.org

Kinetic Studies and Reaction Rate Analysis of Key Synthetic Steps

Kinetic studies are essential for understanding the factors that influence the speed of the reactions involved in the synthesis and transformation of Methyl 2-(2-methylphenyl)benzoate.

Esterification Kinetics: The rate of Fischer esterification is influenced by several factors, including temperature, catalyst concentration, and the ratio of reactants. researchgate.net Kinetic studies on the esterification of benzoic acid with various alcohols show that the reaction typically follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The activation energy for the esterification of benzoic acid with butanol has been determined to be approximately 58.40 kJ·mol⁻¹ for the forward reaction. dnu.dp.uaresearchgate.net Increasing the molar ratio of alcohol to carboxylic acid generally increases the reaction rate and the equilibrium conversion. researchgate.net

Table 3: Activation Energy for Esterification of Levulinic Acid with Ethanol

| Molar Ratio (Ethanol:Acid) | Catalyst to Acid Ratio | Activation Energy (Ea) (kJ mol-1) |

| 4:1 | 0.15 | 58.23 |

| 6:1 | 0.15 | 49.87 |

| 8:1 | 0.15 | 41.55 |

| 10:1 | 0.15 | 34.23 |

| 6:1 | 0.10 | 73.14 |

| 6:1 | 0.20 | 28.52 |

| 6:1 | 0.25 | 21.08 |

Data from a kinetic study on the esterification of levulinic acid, demonstrating the influence of reactant and catalyst ratios on activation energy. researchgate.net A similar trend would be expected for the esterification of 2-(2-methylphenyl)benzoic acid.

Suzuki-Miyaura Coupling Kinetics: The synthesis of the 2-(2-methylphenyl)benzoic acid precursor often relies on the Suzuki-Miyaura cross-coupling reaction. The kinetics of this reaction are complex and depend on the nature of the catalyst, ligand, base, and substrates. For sterically hindered substrates, such as those required to form the ortho-substituted biphenyl core of the target molecule, the reaction can be slow. uea.ac.uk Kinetic analysis helps in optimizing reaction conditions, such as catalyst loading and temperature, to achieve efficient coupling. acs.org For example, increasing the catalyst load is often necessary for coupling electron-poor or sterically hindered substrates. acs.org

Hydrolysis Kinetics: The rate of ester hydrolysis is highly dependent on pH and temperature. researchgate.net In basic hydrolysis (saponification), the rate is typically first order with respect to both the ester and the hydroxide ion. Steric hindrance around the carbonyl group, as is present in Methyl 2-(2-methylphenyl)benzoate due to the ortho-tolyl group, can significantly slow down the rate of hydrolysis compared to less hindered esters like methyl benzoate. vaia.com

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 2 Methylphenyl Benzoate

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides fundamental insights into the functional groups and bonding arrangements within Methyl 2-(2-methylphenyl)benzoate.

FT-IR spectroscopy is instrumental in identifying the key functional groups of the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The spectrum of Methyl 2-(2-methylphenyl)benzoate is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the benzene (B151609) ring, this peak is typically observed in the range of 1730-1715 cm⁻¹ . brainly.com Another significant set of absorptions arises from the C-O stretching vibrations of the ester linkage. These typically appear as two strong, distinct bands in the 1300-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the C-O-C bond. brainly.com

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations for the hydrogens attached to the benzene rings, which appear as weak to medium bands in the 3100-3000 cm⁻¹ region. brainly.com The C=C stretching vibrations within the aromatic rings give rise to several characteristic medium-strength bands in the 1600–1450 cm⁻¹ range.

The aliphatic C-H bonds of the two methyl groups (the ester methyl and the tolyl methyl) are also identifiable. The aliphatic C-H stretching vibrations are expected to appear just below 3000 cm⁻¹, typically around 2960-2870 cm⁻¹ . brainly.com

Table 1: Characteristic FT-IR Absorption Bands for Methyl 2-(2-methylphenyl)benzoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (CH₃) | 2960 - 2870 | Medium |

| C=O Stretch | Ester | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For Methyl 2-(2-methylphenyl)benzoate, Raman spectra would be valuable for characterizing the aromatic rings and the carbon skeleton. The symmetric "breathing" vibrations of the benzene rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. Furthermore, the C-C stretching vibration between the two phenyl rings would be more readily observable using Raman spectroscopy. Experimental and theoretical studies on similar molecules like methyl 2,5-dichlorobenzoate (B1240473) have demonstrated the utility of Raman spectroscopy in assigning vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals in Methyl 2-(2-methylphenyl)benzoate.

The ¹H NMR spectrum of Methyl 2-(2-methylphenyl)benzoate, typically recorded in a solvent like CDCl₃, would display distinct signals for each unique proton environment. docbrown.info The chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

The spectrum would feature two singlets corresponding to the methyl groups. The protons of the ester methyl group (-OCH₃) are expected to appear as a sharp singlet around 3.8-3.9 ppm . The protons of the methyl group on the tolyl ring (-CH₃) would also be a singlet, appearing further upfield, typically in the range of 2.2-2.5 ppm . rsc.org

The eight aromatic protons would exhibit complex multiplets in the downfield region, generally between 7.1 and 8.2 ppm , due to spin-spin coupling with neighboring protons. rsc.org The exact chemical shifts and splitting patterns (multiplicities like doublet, triplet, or multiplet) depend on the electronic environment and the relative positions of the protons on the two rings. Protons on the benzoate (B1203000) ring, particularly the one ortho to the carbonyl group, are expected to be the most deshielded and appear at the lowest field.

Table 2: Predicted ¹H NMR Data for Methyl 2-(2-methylphenyl)benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.1 - 8.2 | Multiplets (m) | 8H |

| Ester Methyl Protons (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

| Tolyl Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The most downfield signal would be that of the carbonyl carbon (C=O) of the ester group, typically appearing in the range of 165-167 ppm . docbrown.info The carbon of the ester methyl group (-OCH₃) would be found around 51-53 ppm . docbrown.info The tolyl methyl carbon (-CH₃) would resonate at a higher field, approximately 16-22 ppm . rsc.org

The twelve aromatic carbons would produce signals in the approximate range of 125-145 ppm . rsc.org The quaternary carbons (those not bonded to any hydrogen) can be distinguished from the protonated carbons and typically show weaker signals. The specific chemical shifts are influenced by the substitution pattern on each ring. For instance, the carbon atom to which the ester group is attached (C1) and the carbons involved in the biaryl linkage would have characteristic chemical shifts.

Table 3: Predicted ¹³C NMR Data for Methyl 2-(2-methylphenyl)benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 167 |

| Aromatic Carbons | 125 - 145 |

| Ester Methyl Carbon (-OCH₃) | 51 - 53 |

| Tolyl Methyl Carbon (-CH₃) | 16 - 22 |

While 1D NMR provides essential data, complex molecules with overlapping signals, such as in the aromatic region of Methyl 2-(2-methylphenyl)benzoate, often require 2D NMR for complete assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu A COSY spectrum would show cross-peaks connecting coupled protons within each of the two aromatic rings. This allows for the tracing of the proton connectivity within each spin system, helping to differentiate the signals from the benzoate ring versus the tolyl ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduepfl.ch Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal. This technique is invaluable for definitively assigning the signals of the protonated aromatic carbons and confirming the assignments of the methyl groups. For example, the proton signal at ~2.3 ppm would show a correlation to the carbon signal at ~20 ppm, confirming their assignment as the tolyl methyl group.

By combining the information from FT-IR, Raman, ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, a complete and unambiguous structural characterization of Methyl 2-(2-methylphenyl)benzoate can be achieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

Gas chromatography-mass spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample and confirming the molecular weight of the target compound. In the analysis of Methyl 2-(2-methylphenyl)benzoate (C₁₅H₁₄O₂), the gas chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic property under specific chromatographic conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The unfragmented, ionized molecule is known as the molecular ion (M⁺•). For Methyl 2-(2-methylphenyl)benzoate, the molecular ion peak would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 226.27 g/mol . The observation of this molecular ion is crucial for confirming the compound's identity.

The fragmentation pattern provides further structural confirmation. While specific experimental data for this exact isomer is not publicly available, fragmentation pathways can be predicted based on general principles and analysis of similar molecules. nih.govmiamioh.edu Key fragmentation processes for esters often involve cleavage at the ester group. miamioh.edu Plausible fragment ions for Methyl 2-(2-methylphenyl)benzoate would include:

A peak at m/z 195 , resulting from the loss of a methoxy (B1213986) radical (•OCH₃).

A peak at m/z 167 , corresponding to the biphenyl-2-carbonyl cation, formed by cleavage of the O-CH₃ bond.

A peak at m/z 105 , which could arise from the benzoyl cation, although less likely without rearrangement. researchgate.netnist.gov

A peak at m/z 77 , representing a phenyl cation. nih.gov

Table 1: Illustrative GC/MS Data for Methyl 2-(2-methylphenyl)benzoate This table is representative of expected results.

| Parameter | Value | Description |

|---|---|---|

| Retention Time (tᵣ) | Dependent on GC conditions | The time taken for the compound to pass through the GC column. |

| Molecular Ion (M⁺•) | m/z 226 | Confirms the molecular weight of the compound. |

| Key Fragment Ion 1 | m/z 195 | [M - OCH₃]⁺ |

| Key Fragment Ion 2 | m/z 167 | [M - CH₃O]⁺ |

| Key Fragment Ion 3 | m/z 77 | [C₆H₅]⁺ |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. It provides definitive information on conformation, bond lengths, and intermolecular interactions.

The following sections utilize detailed crystallographic data from a closely related structural analogue, Methyl 2-[(2-methylphenoxy)methyl]benzoate, to illustrate the type of information obtained from an XRD analysis, as specific data for Methyl 2-(2-methylphenyl)benzoate is not available in the searched literature. researchgate.netnih.gov

The initial step in XRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. These parameters are fundamental to solving the crystal structure. For the analogue compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, single crystals were obtained and analyzed. researchgate.netnih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group C2/c. researchgate.netnih.gov This information dictates the symmetry operations that can be applied to the asymmetric unit to generate the entire crystal lattice.

Table 2: Crystal Data and Structure Refinement for the Analogue, Methyl 2-[(2-methylphenoxy)methyl]benzoate

| Parameter | Value researchgate.netnih.gov |

|---|---|

| Empirical Formula | C₁₆H₁₆O₃ |

| Formula Weight | 256.29 |

| Temperature | 200 K |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 31.6873(13) Å b = 6.5389(2) Å c = 13.8746(6) Å β = 111.716(2)° | | Volume | 2670.79(18) ų | | Z (Molecules per unit cell) | 8 |

Once the crystal structure is solved, the precise bond lengths, bond angles, and torsion angles can be determined, which together define the molecule's conformation. In biphenyl (B1667301) systems like Methyl 2-(2-methylphenyl)benzoate, a key conformational feature is the dihedral angle between the two aromatic rings. This twist is due to steric hindrance between the ortho substituents.

In the structural analogue, Methyl 2-[(2-methylphenoxy)methyl]benzoate, the molecule is observed to be nearly planar, with a very small dihedral angle of 2.30(7)° between the two phenyl rings. researchgate.netnih.gov This planarity is unusual for substituted bi-aryl systems and is a significant structural feature. The bond lengths and angles within the molecule are generally within expected ranges for sp² and sp³ hybridized carbons and oxygens.

Table 3: Selected Bond Lengths and Angles for the Analogue, Methyl 2-[(2-methylphenoxy)methyl]benzoate

| Bond/Angle | Value (Å or °) researchgate.netnih.gov |

|---|---|

| Dihedral Angle (Phenyl-Phenyl) | 2.30 (7)° |

| Representative C-C (aromatic) | ~1.38 - 1.40 Å |

| Representative C-O (ester) | ~1.34 Å (C-O), ~1.21 Å (C=O) |

| Representative C-O-C (ether) | ~117° |

| Representative O-C=O (ester) | ~123° |

XRD analysis also reveals how molecules are arranged in the crystal lattice and the nature of the non-covalent interactions that hold them together. These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding the solid-state properties of a material.

Computational Analysis of Methyl 2-(2-methylphenyl)benzoate Remains an Unexplored Area of Research

A thorough investigation of scientific databases and literature reveals a significant gap in the computational chemistry research concerning the specific compound, Methyl 2-(2-methylphenyl)benzoate, also known as methyl 2'-methylbiphenyl-2-carboxylate. While extensive computational studies, including Density Functional Theory (DFT) and other advanced methods, have been performed on structurally similar molecules such as other biphenyl derivatives and benzoate esters, no dedicated theoretical analysis for Methyl 2-(2-methylphenyl)benzoate could be located.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Techniques such as DFT are routinely used for geometry optimization to find the most stable three-dimensional structure of a molecule and to calculate its energetic profile. mdpi.com Higher-accuracy ab initio methods can further refine these energy and property predictions. sigmaaldrich.com

Furthermore, several established methods are employed to probe the electronic characteristics and reactivity of molecules:

Frontier Molecular Orbital (FMO) Analysis: This method investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irresearchgate.net The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netpharmaffiliates.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. mdpi.commdpi.com It is an invaluable tool for identifying sites that are susceptible to electrophilic attack (regions of negative potential, typically colored red or yellow) and nucleophilic attack (regions of positive potential, typically colored blue).

While these computational tools have been applied to a wide range of organic compounds, including various carboxylates and biphenyls, the specific application to Methyl 2-(2-methylphenyl)benzoate appears to be absent from the available literature. google.com Consequently, specific data tables detailing its optimized geometry, HOMO-LUMO energies, NBO interactions, and MEP characteristics cannot be generated at this time. Future computational research would be necessary to elucidate these fundamental properties.

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Methylphenyl Benzoate

Computational Spectroscopy for Validation of Experimental Data

Computational spectroscopy is a powerful tool for validating and interpreting experimental data. By calculating spectroscopic parameters from first principles (quantum mechanics), a direct comparison with experimental spectra, such as Raman or X-ray absorption, can be made. This synergy between theory and experiment provides a deeper understanding of molecular structure and bonding.

For molecules like Methyl 2-(2-methylphenyl)benzoate, computational methods such as Density Functional Theory (DFT) and ab initio calculations can predict vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies. iucr.orgacs.org Studies on various 3,3′,4,4′-substituted biphenyls have demonstrated that quantum mechanics calculations can effectively model molecular conformations, particularly the crucial torsion angle between the aromatic rings. iucr.orgresearchgate.netiucr.org For instance, calculations have shown that while some biphenyl (B1667301) derivatives may appear planar in the solid state due to crystal packing forces, they adopt a twisted conformation in the liquid phase or in isolation. iucr.orgiucr.org

A weak feature in the C 1s X-ray absorption spectrum of biphenyl at 287.7 eV has been identified through ab initio calculations as a C 1s → π*deloc transition, which is characteristic of the delocalization between the two rings. acs.org The intensity and position of this feature are directly related to the average torsion angle, highlighting how computational spectroscopy can probe the extent of π-π interaction. acs.org A similar approach for Methyl 2-(2-methylphenyl)benzoate would involve calculating its core-excitation spectrum and comparing it with experimental results to validate the computed conformation.

Table 1: Illustrative Comparison of Calculated and Experimental Data for a Substituted Biphenyl

| Spectroscopic Parameter | Computational Method | Calculated Value | Experimental Value | Reference |

| Torsion Angle (°) | Quantum Mechanics | ~42° (in isolation) | Planar (in crystal) | iucr.orgiucr.org |

| C 1s → π*deloc Transition (eV) | Ab initio GSCF3 | 287.7 | 287.7 | acs.org |

| Key Raman Bands (cm⁻¹) | Quantum Mechanics | Matches experimental trends | Varies with conformation | iucr.orgresearchgate.net |

This table is illustrative and based on data for various substituted biphenyls, demonstrating the validation process.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly well-suited for exploring the conformational flexibility of molecules like Methyl 2-(2-methylphenyl)benzoate, which possess significant degrees of freedom, most notably the rotation around the biphenyl linkage. tandfonline.comnih.gov

For biphenyl compounds, the steric hindrance between substituents on the ortho positions of the two rings creates a barrier to rotation. echemi.compharmaguideline.com MD simulations can quantify this rotational barrier and explore the landscape of accessible conformations. tandfonline.com A simulation of solid biphenyl, for example, revealed that a phase transition at low temperatures is associated with the ordering of torsion angles, where molecules adopt conformations with both low (0–2°) and high (~22°) torsion angles. tandfonline.com

In the context of Methyl 2-(2-methylphenyl)benzoate, an MD simulation would typically involve:

Force Field Parameterization: Selecting or developing a force field that accurately describes the intramolecular and intermolecular interactions.

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent, to mimic solution behavior.

Simulation Run: Integrating Newton's equations of motion for a set duration (from nanoseconds to microseconds) to track the trajectory of each atom. acs.org

The results of such simulations provide critical insights into how the molecule behaves in a dynamic environment, which is often more representative of its state in biological or chemical systems than a static crystal structure.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Biphenyl Derivative

| Parameter / Output | Description | Example from Biphenyl Studies |

| Input Parameters | ||

| Force Field | Set of equations and parameters describing the potential energy of the system. | Williams-type atom-atom potentials; OPLS3e |

| Simulation Time | The duration of the simulation. | 100 ns |

| Solvent | The medium in which the molecule is simulated. | TIP3P water model |

| Output Data | ||

| Torsional Angle Distribution | The probability of finding the molecule with a specific angle between the phenyl rings. | Bimodal distribution (e.g., ~0° and ~22°) tandfonline.com |

| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of atoms, indicating structural stability. | Stable fluctuations around a mean value (e.g., ~2.0 Å) acs.org |

| Solvation Shell Analysis | Characterization of solvent molecules in the immediate vicinity of the solute. | Analysis of water molecule ordering around the molecule. |

Theoretical Studies of Excited-State Dynamics and Photophysical Processes

Theoretical studies are essential for understanding what happens to a molecule after it absorbs light. Methods like Time-Dependent Density Functional Theory (TD-DFT) and high-level wavefunction-based approaches (e.g., CASSCF, SAC-CI) are used to investigate electronic excited states and predict photophysical properties. rsc.orgnih.gov

For biphenyl and its derivatives, these calculations can elucidate the nature of the excited states (e.g., locally excited vs. charge-transfer states), their energies, and the pathways for de-excitation, such as fluorescence, phosphorescence, or non-radiative decay. rsc.orgnih.gov Studies on biphenyl itself have shown that the lowest singlet excited state is the 1¹B₃ state, which has a planar geometry, while the second lowest state (1¹B₂) is twisted. rsc.org The relative energies and geometries of these states are crucial for understanding the molecule's fluorescence properties.

Investigating Methyl 2-(2-methylphenyl)benzoate would involve calculating its vertical excitation energies to predict its UV-Vis absorption spectrum. nih.gov The geometries of the lowest excited states would be optimized to understand the structural changes upon photoexcitation. rsc.org Furthermore, by mapping the potential energy surfaces of the ground and excited states, researchers can identify conical intersections or other features that facilitate rapid, non-radiative decay back to the ground state, explaining why some molecules have low fluorescence quantum yields. rsc.org Such studies are fundamental for designing molecules with specific photophysical properties, for applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).

Table 3: Key Photophysical Properties Investigated by Theoretical Methods

| Property | Computational Method | Significance |

| Absorption Wavelength (λ_max) | TD-DFT, SAC-CI | Predicts the color of the compound and where it absorbs light. |

| Emission Wavelength (λ_em) | TD-DFT, SAC-CI (with excited-state optimization) | Predicts the color of fluorescence/phosphorescence. |

| Quantum Yield (Φ) | Calculation of radiative and non-radiative decay rates | Indicates the efficiency of light emission. |

| Excited-State Lifetime (τ) | Calculation of transition probabilities | Determines how long the molecule remains in the excited state. |

| Excited-State Character | Analysis of molecular orbitals (e.g., HOMO/LUMO) | Determines if the excitation is localized on one part of the molecule or involves charge transfer between the rings. |

Synthetic Utility and Transformative Applications of Methyl 2 2 Methylphenyl Benzoate in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The utility of biphenyl (B1667301) structures as foundational components in the synthesis of complex and biologically active molecules is well-established. While direct examples of the total synthesis of natural products commencing with methyl 2-(2-methylphenyl)benzoate are not extensively documented in seminal literature, the strategic importance of its structural analogues provides a strong basis for its potential in this arena.

For instance, the structurally related methyl 2-(4-methylphenyl)benzoate is a known precursor in the synthesis of "Sartans," a significant class of angiotensin II receptor antagonists used as antihypertensive drugs. This underscores the value of the methyl biphenylcarboxylate scaffold in constructing intricate, pharmaceutically relevant molecules. The synthetic pathways developed for these analogues, often involving sophisticated cross-coupling strategies, are in principle adaptable to methyl 2-(2-methylphenyl)benzoate, paving the way for the creation of novel complex molecular architectures. The total synthesis of various bioactive natural products often relies on the creative use of such tailored building blocks to achieve high levels of efficiency and stereocontrol.

Building Block for Polyaromatic and Heterocyclic Systems

The construction of polyaromatic and heterocyclic frameworks is a cornerstone of modern synthetic chemistry, with applications ranging from materials science to medicinal chemistry. Methyl 2-(2-methylphenyl)benzoate, with its pre-assembled biphenyl core, offers a strategic starting point for the synthesis of more elaborate fused ring systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of biaryl and heteroaryl compounds. For example, the synthesis of 2-arylbenzo[b]furan derivatives, a class of heterocyclic compounds with diverse biological activities, has been successfully achieved using Suzuki cross-coupling reactions. While these specific examples may not directly employ methyl 2-(2-methylphenyl)benzoate, the underlying principles are highly relevant. The ester and methyl groups on the biphenyl scaffold of methyl 2-(2-methylphenyl)benzoate can be strategically manipulated or employed as directing groups in cyclization reactions to furnish a variety of polycyclic and heterocyclic structures. For instance, intramolecular cyclization reactions could lead to the formation of fluorenones or other bridged polyaromatic systems.

Furthermore, the development of novel methods for the synthesis of heterocyclic compounds, such as those containing the benzothiazole (B30560) moiety, often involves the condensation of substituted benzoic acid derivatives. This highlights the potential of methyl 2-(2-methylphenyl)benzoate to serve as a precursor to a wide array of heterocyclic systems through carefully designed synthetic sequences.

Application in the Development of Novel Functional Materials

The quest for novel functional materials with tailored electronic and photophysical properties is a major driver of innovation in chemistry and materials science. Organic Light-Emitting Diodes (OLEDs), for example, rely on a sophisticated interplay of organic molecules to achieve efficient light emission. While the direct application of methyl 2-(2-methylphenyl)benzoate in commercial OLEDs is not documented, its structural motifs are relevant to the design of materials for such applications.

The biphenyl core is a common structural element in many organic electronic materials, providing rigidity and a pathway for electronic communication. The specific substitution pattern and the presence of the methyl and ester groups in methyl 2-(2-methylphenyl)benzoate could be exploited to fine-tune the electronic properties, solubility, and film-forming characteristics of potential materials. For instance, derivatives of this compound could be explored as host materials or as components of emissive layers in OLED devices. The development of new organic materials often involves the synthesis and evaluation of a large library of compounds, and the synthetic accessibility of derivatives of methyl 2-(2-methylphenyl)benzoate makes it an interesting candidate for such exploratory research.

Utility in the Preparation of Scaffolds for Chemical Probes and Ligand Design

The design and synthesis of molecules that can selectively interact with biological targets is a central theme in medicinal chemistry and chemical biology. Chemical probes and drug candidates often possess rigid scaffolds that present functional groups in a well-defined three-dimensional orientation. The biphenyl structure of methyl 2-(2-methylphenyl)benzoate provides such a scaffold.

Recent research has identified complex molecules containing a 2-methylphenyl group as potent and selective inhibitors of key biological targets, such as the TGFβ RII kinase, which is implicated in breast cancer. Although the reported synthesis of these inhibitors did not explicitly start from methyl 2-(2-methylphenyl)benzoate, the presence of this moiety in the final active compound highlights its potential as a valuable pharmacophore. The ability to synthesize a variety of derivatives from the methyl 2-(2-methylphenyl)benzoate core allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The steric and electronic properties of the tolyl and benzoate (B1203000) groups can be modified to optimize binding affinity and selectivity for a given biological target.

Contribution to the Methodological Development of Ester and Biphenyl Chemistry

The synthesis and reactivity of esters and biphenyls are fundamental areas of organic chemistry. Methyl 2-(2-methylphenyl)benzoate serves as an excellent substrate for exploring and developing new synthetic methodologies in these domains.

The formation of the ester bond in methyl 2-(2-methylphenyl)benzoate itself can be a subject of methodological studies, for example, in the development of new, milder, and more efficient esterification catalysts. Research into solid acid catalysts, such as those based on zirconium and titanium, for the synthesis of methyl benzoates is an active area of investigation aimed at developing more environmentally friendly processes.

The biphenyl linkage in methyl 2-(2-methylphenyl)benzoate is typically forged through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The development of more efficient and versatile palladium catalysts and ligands for this reaction is a continuous effort in organic synthesis. The synthesis of sterically hindered biphenyls, such as methyl 2-(2-methylphenyl)benzoate, can be challenging and serves as a good benchmark for testing the efficacy of new catalytic systems. Furthermore, palladium-catalyzed reactions are not limited to the synthesis of the biphenyl core; they can also be used for the further functionalization of the molecule, for example, through C-H activation or other cross-coupling reactions, to introduce additional complexity.

Below is a table summarizing key reactions and concepts relevant to the chemistry of methyl 2-(2-methylphenyl)benzoate:

| Reaction/Concept | Description | Relevance to Methyl 2-(2-methylphenyl)benzoate |

| Esterification | The reaction of a carboxylic acid with an alcohol to form an ester, typically in the presence of an acid catalyst. | Synthesis of the title compound from 2-(2-methylphenyl)benzoic acid and methanol (B129727). |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | A primary method for the synthesis of the biphenyl core of the title compound. |

| Intramolecular Cyclization | A reaction that forms a cyclic product from a single starting molecule containing two reactive functional groups. | A potential pathway to synthesize polycyclic aromatic and heterocyclic systems from the title compound. |

| Structure-Activity Relationship (SAR) | The study of how the chemical structure of a compound influences its biological activity. | The title compound can serve as a scaffold for creating libraries of related molecules for SAR studies. |

Q & A

Q. What analytical techniques differentiate between hydrolysis products of Methyl 2-(2-methylphenyl)benzoate in biological vs. abiotic conditions?

- Methodology :

- LC-MS/MS : Quantify 2-(2-methylphenyl)benzoic acid and methanol in cell lysates vs. phosphate buffer. Use isotopically labeled internal standards (e.g., D₃-methyl ester) .

- Enzymatic Profiling : Incubate with esterases (e.g., porcine liver esterase) and monitor kinetics via UV-Vis or fluorescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.